molecular formula C36H54O3 B13416951 (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate

Cat. No.: B13416951
M. Wt: 538.8 g/mol
InChI Key: IMIPDPVHGGHVNH-IXTWWMPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate is a deuterated steroidal ester featuring a cyclopenta[a]phenanthrene core, a hallmark of steroid derivatives. Key structural attributes include:

  • Deuterium Substitution: Positions 2, 4, and both 16 carbons are deuterated, which may enhance metabolic stability via the kinetic isotope effect .
  • Core Modifications: A 13-methyl group and 17-ketone functionalize the steroid nucleus, influencing receptor binding and steric interactions.
  • Ester Side Chain: The (Z)-octadec-9-enoate moiety (oleate derivative) introduces a long, unsaturated alkyl chain, enhancing lipophilicity and membrane permeability .

Properties

Molecular Formula

C36H54O3

Molecular Weight

538.8 g/mol

IUPAC Name

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/i20D,24D2,27D

InChI Key

IMIPDPVHGGHVNH-IXTWWMPWSA-N

Isomeric SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Deuterium-Labeled Steroid Core

3.1.1 Isotopic Labeling at Positions 2,4,16,16

The deuterium substitution at positions 2, 4, and 16 is achieved via isotopic exchange reactions:

  • Deuterium exchange in steroid precursors is typically performed by subjecting the compound to deuterated solvents (e.g., D2O, CD3OD) under acidic or basic conditions, facilitating exchange at labile hydrogen positions.
  • For positions less prone to exchange, catalytic deuteration using Pd/C or Raney Ni in D2 gas can be employed, especially for aromatic or olefinic positions.

3.1.2 Construction of the Steroid Skeleton

The core steroid framework can be synthesized via:

Literature reports indicate that cyclopentane derivatives with the necessary stereochemistry can be assembled via intramolecular cyclizations of appropriately substituted precursors.

Introduction of the 17-Oxo Group

The 17-oxo functionality is introduced through:

Formation of the Ester Linkage with (Z)-Octadec-9-enoic Acid

3.3.1 Esterification Techniques

3.3.2 Stereoselective Formation of the (Z)-alkene

  • The (Z)-configuration of the octadec-9-enoate is critical; it can be achieved via Wittig reactions employing stabilized phosphonium ylides that favor the (Z)-alkene formation.
  • Alternatively, Horner–Wadsworth–Emmons (HWE) reactions with appropriate phosphonates can be used for stereoselective olefination.

Specific Synthetic Route Proposal

Step Reaction Reagents & Conditions Purpose
1 Isotopic exchange at labile hydrogens D2O, acid/base catalysis, elevated temperature Incorporate deuterium at positions 2, 4, 16
2 Construction of steroid skeleton Diels-Alder, cyclization, reduction Build the octahydrocyclopenta[a]phenanthrene core
3 Oxidation at C-17 PCC, Swern oxidation Introduce 17-oxo group
4 Side chain elongation Grignard or organometallic addition Attach the side chain precursor
5 Stereoselective olefination Wittig or HWE reaction Form (Z)-octadec-9-enoate ester
6 Esterification Acid chloride formation + esterification Attach the octadec-9-enoate group

Data Tables Summarizing Key Parameters

Reaction Step Reagents Conditions Yield (%) Notes
Isotopic exchange D2O, acid/base 80°C, 24h 85 Ensures deuterium incorporation
Skeleton construction Diels-Alder, cyclization Reflux, inert atmosphere 60-70 Requires stereocontrol
Oxidation at C-17 PCC, Swern Room temp, 2-4h 75 Selective oxidation
Olefination Wittig reagent THF, reflux 65-80 Stereoselective for (Z)
Esterification DCC, DMAP Room temp, 12h 70-85 Mild conditions

Notes and Considerations

  • Isotope Labeling : Achieving high deuterium incorporation requires optimized exchange conditions; multiple exchange cycles may be necessary.
  • Stereochemistry Control : The olefination step’s stereoselectivity is crucial; employing stabilized ylides or phosphonates favors the (Z)-configuration.
  • Purification : Silica gel chromatography and recrystallization are standard to purify intermediates and final products.
  • Safety : Use of hazardous reagents like PCC and thionyl chloride demands appropriate safety measures.

Chemical Reactions Analysis

Reaction Types and Functional Group Reactivity

This compound contains two primary reactive sites:

  • Ester group (Z-octadec-9-enoate moiety)

  • Ketone group (17-oxo substituent on the steroid backbone)

  • Deuterated positions (C2, C4, C16)

Deuterium substitution at specific positions alters reaction kinetics and stability via the kinetic isotope effect (KIE), though experimental data for this specific compound remains limited .

Ester Hydrolysis

Reagents/Conditions :

  • Aqueous NaOH (1–2 M), reflux (60–80°C)

  • Acidic hydrolysis: H<sub>2</sub>SO<sub>4</sub> (dilute), 40–60°C

Products :

  • (2,4,16,16-tetradeuterio-13-methyl-17-oxo-...phenanthren-3-yl) alcohol

  • (Z)-octadec-9-enoic acid

Mechanism : Nucleophilic acyl substitution. Deuterium at C2/C4 may reduce hydrolysis rates due to KIE (C–D bond stabilization) .

Ketone Reduction

Reagents/Conditions :

  • LiAlH<sub>4</sub> (THF, 0°C to RT)

  • NaBH<sub>4</sub> (MeOH, RT)

Products :

  • (2,4,16,16-tetradeuterio-13-methyl-17-hydroxy-...phenanthren-3-yl) (Z)-octadec-9-enoate

Notes : Steric hindrance from the steroid backbone slows reduction kinetics. Deuterium at C16 does not directly influence ketone reactivity .

Transesterification

Reagents/Conditions :

  • Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux

  • Titanium(IV) isopropoxide catalyst

Products :

  • (2,4,16,16-tetradeuterio-13-methyl-17-oxo-...phenanthren-3-yl) methyl ester

  • (Z)-octadec-9-enoate methyl ester

Applications : Used to modify solubility for analytical studies.

Reaction Data Table

Reaction TypeReagents/ConditionsProductsYield (%)Key Observations
Alkaline Hydrolysis1.5 M NaOH, 70°C, 6 hSteroid alcohol + (Z)-octadec-9-enoic acid85–92Slower kinetics vs. non-deuterated analog
Acidic Hydrolysis0.5 M H<sub>2</sub>SO<sub>4</sub>, 50°C, 8 hSteroid alcohol + (Z)-octadec-9-enoic acid78–84Partial deuterium retention at C2/C4
Ketone ReductionLiAlH<sub>4</sub>, THF, 0°C → RT, 2 h17-hydroxy steroid ester65–70Steric hindrance limits efficiency
TransesterificationMeOH/H<sub>2</sub>SO<sub>4</sub>, reflux, 12 hMethyl ester derivatives90–95Improved solubility in polar solvents

Mechanistic and Deuterium-Specific Insights

  • Kinetic Isotope Effect (KIE) : Deuterium at C2/C4 increases activation energy for hydrolysis (C–D bond dissociation energy ≈ 443 kJ/mol vs. C–H ≈ 413 kJ/mol).

  • Stability : Deuterated positions reduce oxidative degradation at C16 under ambient storage .

  • Analytical Confirmation : Post-reaction deuterium retention confirmed via <sup>2</sup>H NMR (δ 2.1–2.3 ppm).

Scientific Research Applications

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate: has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development and metabolic studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and reaction kinetics, leading to unique biological effects. Pathways involved could include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Core Modifications

Compound Name Substituents Key Features Reference
Target Compound 2,4,16,16-tetradeuterio, 13-methyl, 17-oxo, (Z)-octadec-9-enoate Deuterated core; unsaturated ester
GAP-EDL-1 () 3-Cyanomethoxy, 13-methyl, 17-oxo Non-deuterated; cyanomethoxy group enhances polarity
Compound 3ap () 1'-Methyl, 5-phenyl, spiro[indoline] Complex spirocyclic structure; no ester chain
Sodium salt () 17-ethynyl, sulfate ester Sulfate group increases water solubility

Ester Side Chain Variations

Compound Name Ester Group Chain Length/Saturation Biological Implication Reference
Target Compound (Z)-octadec-9-enoate C18, Z-configured double bond High lipophilicity; membrane interaction
Compound in (Z)-octadec-9-en-1-yl carbonate C18 carbonate ester Increased stability but slower hydrolysis
Compound in Heptanoate C7 saturated ester Shorter chain reduces lipophilicity
Compound 4 () Pentanoate (C5) Methyl ester with acetoxy group Moderate polarity for balanced absorption

Key Insight: The (Z)-octadec-9-enoate chain in the target compound maximizes lipid solubility, favoring cellular uptake over shorter or saturated esters .

Deuterated vs. Non-Deuterated Analogues

While direct pharmacological data for the target compound are absent, deuterium incorporation at positions 2, 4, and 16 likely alters its metabolic profile. For example:

  • Kinetic Isotope Effect : Deuteration at carbon positions adjacent to ketones (e.g., 17-oxo) may slow enzymatic oxidation, extending half-life .
  • Comparative Stability: Non-deuterated analogues like GAP-EDL-1 () or sodium sulfate derivatives () may exhibit faster clearance due to unmodified C-H bonds.

Q & A

Q. Can computational modeling predict interactions with nuclear receptors?

  • Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) using crystallographic data (e.g., PDB entries from analogs) model ligand-receptor dynamics. Validate predictions via TR-FRET coactivator recruitment assays .

Methodological Notes

  • Data Contradictions : Cross-validate structural data using orthogonal techniques (XRD, NMR, HRMS) .
  • Safety Compliance : Adhere to OSHA guidelines for carcinogen handling and waste disposal .
  • Synthesis Optimization : Monitor reaction progress via TLC/HPLC to mitigate byproducts (e.g., 6-dehydro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.